molecular formula C10H19NO B6167261 rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans CAS No. 872575-58-1

rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans

Cat. No.: B6167261
CAS No.: 872575-58-1
M. Wt: 169.3
InChI Key:
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Description

rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans: is a chiral compound with a cyclohexanol backbone. This compound is notable for its unique structural features, which include a cyclopropylmethyl group attached to an amino group on the cyclohexane ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans typically involves the following steps:

    Formation of the cyclohexanol backbone: This can be achieved through various methods, including the reduction of cyclohexanone.

    Introduction of the amino group: The amino group can be introduced via reductive amination, where cyclohexanone is reacted with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reductive amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated purification systems: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various cyclohexanol derivatives.

    Substitution: Formation of N-substituted cyclohexanamine derivatives.

Scientific Research Applications

rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Aminomethyl-1-cyclohexanol: Similar structure but lacks the cyclopropylmethyl group.

    Cyclohexanol derivatives: Various derivatives with different substituents on the cyclohexane ring.

Uniqueness

rac-(1r,4r)-4-[(cyclopropylmethyl)amino]cyclohexan-1-ol, trans is unique due to its specific combination of a cyclopropylmethyl group and an amino group on the cyclohexanol backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

872575-58-1

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

0

Origin of Product

United States

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